4-Chloro-6-nitroquinoline
Overview
Description
4-Chloro-6-nitroquinoline is a nitrogen-containing heterocyclic aromatic compound. It is a derivative of quinoline, which is known for its wide range of applications in medicinal and industrial chemistry. The presence of both chloro and nitro groups on the quinoline ring enhances its reactivity and potential for various chemical transformations.
Mechanism of Action
Target of Action
4-Chloro-6-nitroquinoline is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound . Quinoline and its derivatives are vital in several natural products and FDA-approved drugs . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses .
Mode of Action
Quinoline nitro derivatives, which include this compound, are known to undergo various reactions such as addition, substitution, and rearrangement reactions . These reactions can lead to the formation of polynuclear heterocyclic compounds . The specific interactions of this compound with its targets and the resulting changes would require further investigation.
Biochemical Pathways
Quinoline nitro derivatives are known to be precursors of many useful compounds such as drugs, polymers, and dyes . They can form target structures by addition, substitution, and rearrangement reactions . The specific pathways affected by this compound and their downstream effects would require further investigation.
Result of Action
Quinoline-based compounds are known for their diverse pharmacological activities, including anticancer, antioxidant, anti-inflammatory, antimalarial, anti-sars-cov-2, and antituberculosis activities . The specific effects of this compound would require further investigation.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 4-Chloro-6-nitroquinoline are not fully understood due to limited research. As a derivative of quinoline, it may share some of its biochemical characteristics. Quinoline and its derivatives are known to participate in both electrophilic and nucleophilic substitution reactions .
Cellular Effects
Studies on similar nitroquinoline compounds have shown that they can induce the formation of cellular topoisomerase I-DNA cleavage complexes . This suggests that this compound could potentially interact with DNA and influence gene expression.
Molecular Mechanism
Based on the properties of similar nitroquinoline compounds, it could potentially interact with DNA and other biomolecules, leading to changes in gene expression .
Metabolic Pathways
Quinoline and its derivatives are known to undergo various metabolic reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-nitroquinoline typically involves the nitration of 4-chloroquinoline. This can be achieved by treating 4-chloroquinoline with a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the nitro group is introduced at the 6-position of the quinoline ring.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure better control over reaction parameters and to enhance yield and purity. The use of catalysts and optimized reaction conditions can further improve the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-6-nitroquinoline undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation: Although less common, the quinoline ring can undergo oxidation reactions to form quinoline N-oxides.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids.
Major Products:
Reduction: 4-Chloro-6-aminoquinoline.
Substitution: 4-Substituted-6-nitroquinoline derivatives.
Oxidation: Quinoline N-oxides.
Scientific Research Applications
4-Chloro-6-nitroquinoline has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds and is used in the development of new synthetic methodologies.
Biology: It is used in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: Derivatives of this compound have shown potential as antimicrobial, anticancer, and anti-inflammatory agents.
Industry: It is used in the production of dyes, pigments, and as an intermediate in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
4-Chloroquinoline: Lacks the nitro group, making it less reactive in certain chemical transformations.
6-Nitroquinoline:
4,6-Dichloroquinoline: Contains two chloro groups, which can influence its substitution reactions differently compared to 4-Chloro-6-nitroquinoline.
Uniqueness: this compound is unique due to the presence of both chloro and nitro groups on the quinoline ring. This dual functionality allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
4-chloro-6-nitroquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2O2/c10-8-3-4-11-9-2-1-6(12(13)14)5-7(8)9/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLKFKUSJAFUYDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=C2C=C1[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10301853 | |
Record name | 4-Chloro-6-nitroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10301853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13675-94-0 | |
Record name | 13675-94-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146766 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Chloro-6-nitroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10301853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-6-nitroquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.